molecular formula C44H53N8O8P B13658153 LNA-G amidite CAS No. 709641-79-2

LNA-G amidite

Cat. No.: B13658153
CAS No.: 709641-79-2
M. Wt: 852.9 g/mol
InChI Key: ACJXYPZQPQPGNE-KPKUBJDASA-N
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Preparation Methods

LNA-G amidite can be synthesized using standard phosphoramidite chemistry. The process involves the following steps :

    Protection of Hydroxy Groups: The hydroxy groups of the nucleoside are protected to prevent undesired side reactions.

    Phosphitylation: The protected nucleoside is treated with phosphorodiamidite under the catalytic action of a weak acid to form the phosphoramidite.

    Coupling: The phosphoramidite is coupled to the 5’-OH group of the growing oligonucleotide chain.

    Oxidation: The phosphite triester is oxidized to form the phosphate triester.

    Deprotection: The protecting groups are removed to yield the final this compound.

Industrial production methods involve automated DNA synthesizers, which allow for the efficient and scalable synthesis of this compound .

Chemical Reactions Analysis

LNA-G amidite undergoes several types of chemical reactions, including :

    Oxidation: The phosphite triester formed during the coupling step is oxidized to a phosphate triester using iodine oxidation procedures.

    Substitution: The protected nucleoside can undergo substitution reactions to introduce various functional groups.

    Hydrolysis: The amidite can be hydrolyzed to remove protecting groups and yield the final product.

Common reagents used in these reactions include phosphorodiamidite, iodine, and various protecting groups . The major products formed from these reactions are the desired oligonucleotides containing this compound.

Scientific Research Applications

LNA-G amidite has a wide range of scientific research applications, including :

    Chemistry: Used in the synthesis of oligonucleotides for various chemical applications.

    Biology: Employed in the study of gene expression and regulation, as well as in the development of molecular probes.

    Medicine: Investigated for its potential in antisense drug development and gene therapy.

    Industry: Utilized in the production of diagnostic assays and therapeutic oligonucleotides.

Comparison with Similar Compounds

LNA-G amidite is unique compared to other nucleoside phosphoramidites due to its conformational restriction and enhanced binding affinity . Similar compounds include:

    Morpholino: Another nucleic acid analogue used in antisense applications.

    2’-O-Methyl RNA: Modified RNA with a methoxy group at the 2’ position.

    Phosphorothioate DNA: DNA with a sulfur atom replacing one of the non-bridging oxygen atoms in the phosphate backbone.

These compounds share some similarities with this compound but differ in their structural modifications and specific applications .

Properties

CAS No.

709641-79-2

Molecular Formula

C44H53N8O8P

Molecular Weight

852.9 g/mol

IUPAC Name

N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C44H53N8O8P/c1-29(2)52(30(3)4)61(58-24-12-23-45)60-38-37-41(51-28-46-36-39(51)48-42(49-40(36)53)47-27-50(5)6)59-43(38,25-56-37)26-57-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,37-38,41H,12,24-26H2,1-8H3,(H,48,49,53)/t37-,38+,41-,43-,61?/m1/s1

InChI Key

ACJXYPZQPQPGNE-KPKUBJDASA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C

Origin of Product

United States

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